[3-(6-Aminopurin-9-yl)cyclopentyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(6-aminopurin-9-yl)cyclopentyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h5-8,17H,1-4H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVMYQAYGGSXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Stereochemical Characterization, and Core Structural Features
Systematic IUPAC Nomenclature and Common Designations
The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system is [(1S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentyl]methanol . This name precisely describes the molecular structure, including the stereochemistry at the chiral centers of the cyclopentane (B165970) ring.
While a specific common designation like "C-LddA" is not widely documented in the immediate search results, the compound is recognized as a carbocyclic analog of 2',3'-dideoxyadenosine. Such designations are often used in scientific literature to simplify the systematic name. The "C" signifies the carbocyclic nature of the sugar-like ring, and "ddA" refers to 2',3'-dideoxyadenosine, indicating the absence of hydroxyl groups at the 2' and 3' positions of the sugar surrogate.
Critical Role of (1S,3R) Stereochemistry in Biological Activity
The biological activity of nucleoside analogs is often highly dependent on their three-dimensional structure, a concept known as stereoselectivity. Molecules with the same chemical formula but different spatial arrangements of their atoms, known as stereoisomers, can exhibit vastly different interactions with biological targets such as enzymes. biomedgrid.comresearchgate.net
For [3-(6-Aminopurin-9-yl)cyclopentyl]methanol, the (1S,3R) stereochemistry is crucial for its biological function. This specific arrangement of substituents on the cyclopentane ring ensures the molecule adopts the correct conformation to bind effectively to its target enzymes. Research on similar nucleoside analogs has demonstrated that even minor changes in stereochemistry can lead to a significant loss of activity or an increase in toxicity. For instance, studies on the optical isomers of 2',3'-dideoxy-3'-thiacytidine revealed that the beta-L-(-) enantiomer was the most potent antiviral agent among the four isomers tested nih.gov. This underscores the principle that a precise stereochemical configuration is a prerequisite for the desired biological effect in this class of compounds.
Fundamental Cyclopentane-Adenine Scaffold
The core structure of this compound is the cyclopentane-adenine scaffold . This architecture consists of two key components: a cyclopentane ring that mimics the deoxyribose sugar of natural nucleosides and an adenine (B156593) nucleobase.
In carbocyclic nucleosides, the oxygen atom of the furanose ring is replaced by a methylene (B1212753) group (-CH2-), forming a five-membered carbon ring nih.govnih.gov. This fundamental alteration has significant implications:
Enhanced Chemical Stability : The absence of a glycosidic bond, which links the sugar and the base in natural nucleosides, makes carbocyclic analogs resistant to cleavage by phosphorylase enzymes nih.gov. This increased stability can lead to a longer biological half-life.
Conformational Flexibility : The cyclopentane ring has a different puckering behavior compared to the furanose ring, which can influence how the molecule interacts with target enzymes nih.gov.
The adenine base is attached to the cyclopentane ring, allowing the molecule to mimic natural deoxyadenosine (B7792050) and interact with enzymes that process purine (B94841) nucleosides.
Related Structural Isomers and Homologs
Several structural isomers and homologs of this compound exist, many of which are important as synthetic intermediates or as active compounds in their own right. These related molecules may feature variations in the cyclopentane ring, such as the presence of a double bond (cyclopentene), or different substituents on the purine base.
Below is a table detailing some of these related compounds:
| Compound Name | Key Structural Difference from Parent Compound |
| [(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | Introduction of a double bond in the cyclopentane ring (cyclopentene) and a chlorine atom at the 6-position of the purine ring. researchgate.netnih.gov |
| ((1R,3S)-3-(2-Amino-6-chloro-9H-purin-9-yl)cyclopentyl)methanol | Presence of a chlorine atom at the 6-position of the purine ring. |
| [(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | Contains a cyclopentene (B43876) ring and a cyclopropylamino group at the 6-position of the purine ring. inchikey.info |
| (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol | Features a cyclopropylamino group at the 6-position of the purine ring. clearsynth.com |
These variations in structure can significantly alter the biological activity profile of the molecule. For example, the introduction of a double bond in the cyclopentane ring, as seen in Abacavir, a potent anti-HIV medication, can affect the molecule's conformational flexibility and its interaction with reverse transcriptase.
Advanced Synthetic Methodologies and Chemical Modifications
Enantioselective Synthesis of the Cyclopentyl Moiety
Achieving the correct stereochemistry in the cyclopentyl core is fundamental to the biological activity of carbocyclic nucleosides. Various enantioselective strategies have been developed to produce the chiral cyclopentane (B165970) intermediate.
Key approaches include:
Asymmetric Synthesis : Methods such as asymmetric cycloadditions, catalytic asymmetric desymmetrizations, and reactions using chiral auxiliaries have been successfully employed. bohrium.com The [3+2] or 1,3-dipolar cycloaddition reaction has emerged as a valuable strategy for synthesizing cyclopentane derivatives. thieme-connect.de
Chemical and Enzymatic Resolution : Racemic intermediates can be resolved into their respective enantiomers using either chemical methods, such as the formation of diastereomeric salts, or enzymatic resolution. bohrium.com Enzymatic resolution can be applied to meso compounds or chiral racemic mixtures. bohrium.com
Chiral Pool Synthesis : A practical approach involves starting from readily available chiral molecules like D-ribose. sci-hub.cat A key chiral cyclopentenol (B8032323) intermediate can be synthesized on a large scale from D-ribose using ring-closing metathesis (RCM) with Grubbs catalysts. sci-hub.cat
Palladium-Catalyzed Asymmetric Allylic Alkylation : This method has been used to create key stereocenters, including all-carbon quaternary centers, in the synthesis of complex carbocyclic cores. caltech.edu
A notable synthetic route to a key building block, the chiral cyclopentenol derivative, starts from D-ribose and utilizes a ring-closing metathesis (RCM) reaction as the key step. sci-hub.cat This methodology has proven to be scalable for producing gram-quantities of the necessary intermediate. sci-hub.cat
Stereocontrolled Coupling Reactions for Purine (B94841) Base Attachment
The formation of the N-glycosidic bond between the cyclopentyl moiety and the purine base with precise stereocontrol is a critical step in the synthesis of [3-(6-Aminopurin-9-yl)cyclopentyl]methanol. The outcome of this coupling is highly dependent on the reactivity of the donor (carbocycle), the acceptor (purine base), and the activator used. researchgate.net
Two primary strategies are utilized for this construction:
Convergent Synthesis : This involves the direct coupling of a pre-synthesized cyclopentyl moiety with the purine base. bohrium.com Common methods for this approach include:
Palladium-catalyzed reactions : These are widely used for coupling the base to the carbocycle, though regioselectivity can be a challenge with purines. bohrium.com
Mitsunobu reaction : This reaction facilitates the coupling under mild conditions. bohrium.com
Nucleophilic displacement : This involves the displacement of a leaving group on the carbocycle by the purine base. bohrium.com
Linear Synthesis : This approach involves building the purine ring system onto an amine already present on the carbocyclic ring. bohrium.com
Recent advances have also explored cobalt-assisted routes for the stereoselective synthesis of carbocyclic C-nucleosides, offering a concise pathway to novel analogues. rsc.org The predictable nature of stereospecific cross-coupling methods allows for programmed synthesis with absolute control over the anomeric configuration. acs.org
Derivatization Strategies for Enhancing Biological Profiles
To improve the pharmacological properties of this compound, various parts of the molecule can be chemically modified. These derivatizations aim to alter factors such as receptor affinity, metabolic stability, and cellular uptake.
Modification at the N6-position of the adenine (B156593) ring is a common strategy to modulate biological activity. Functionalized congeners, where a spacer arm is attached to the N6-position, have been developed to serve as potent ligands for adenosine (B11128) receptors. nih.gov
Methods for N6-functionalization include:
Nucleophilic Aromatic Substitution (SNAr) : This is a primary method for introducing substituents by displacing a leaving group (e.g., a chloro group at the C6 position) on the purine ring. mdpi.com
Dimroth Rearrangement : This involves the rearrangement of 1-N-alkylated adenosines to the corresponding N6-alkylated products. mdpi.com
Buchwald-Hartwig Coupling : This palladium-catalyzed cross-coupling reaction is effective for forming the C-N bond at the N6-position. mdpi.com
Metal-Free Arylation : An approach for the direct N6-arylation of adenosine has been developed, offering a simpler method for labeling. rsc.org
The introduction of bulky substituents at the N6-position can significantly enhance affinity for certain adenosine receptors. nih.gov Visible-light-mediated photoredox catalysis has also been reported for the selective functionalization of the N6-methyl group in N6-methyladenosine. acs.org
| N6-Functionalization Method | Description | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the purine C6 position by a nucleophile. mdpi.com | Common and versatile method. |
| Dimroth Rearrangement | Isomerization of a 1-substituted adenine to an N6-substituted adenine. mdpi.com | Provides access to specific isomers. |
| Buchwald-Hartwig Coupling | Palladium-catalyzed C-N bond formation. mdpi.com | Efficient for creating N-aryl and N-alkyl bonds. |
| Metal-Free Arylation | Direct arylation of the N6-amino group without a transition metal catalyst. rsc.org | Simplifies purification and avoids metal contamination. |
This table summarizes key methods for modifying the N6-position of the purine ring.
Modifications at the C2-position of the purine ring can significantly impact the biological properties of the nucleoside analogue, for instance, by conferring resistance to enzymatic degradation. nih.gov
Key strategies for C2-modification include:
Introduction of Halogens : Placing a halogen, such as chlorine, at the C2-position can inhibit the action of adenosine deaminase (ADA), an enzyme that inactivates many adenosine analogues. nih.gov
Carbon-Carbon Bond Formation : Carbon substituents can be introduced at the C2-position via methods like palladium-catalyzed alkynylation of a 2-iodo-adenosine precursor. nih.gov
Direct C-H Activation : Transition-metal-catalyzed C-H activation provides a direct route to functionalize the C2-position, although the presence of the C6-amino group can sometimes inhibit these reactions. mdpi.com
The presence of a free amino group at the C2 position can be critical and often influences the reactivity of the purine nucleoside in C-H activation reactions. mdpi.com
| C2-Modification Strategy | Purpose/Outcome | Example Method |
| Halogenation | Enhance metabolic stability by inhibiting adenosine deaminase (ADA). nih.gov | Synthesis of 2-chloro or 2-fluoro analogues. nih.gov |
| Alkynylation | Introduce carbon-based functional groups. nih.gov | Palladium-catalyzed coupling of terminal alkynes with 2-iodo-adenosine. nih.gov |
| Amidation | Introduce nitrogen-containing groups. | Rhodium-catalyzed amidation with sulfonyl azides. mdpi.com |
This table outlines strategies for the chemical modification of the C2-position of the purine ring and their rationales.
To overcome the often rate-limiting first phosphorylation step required for the activation of nucleoside analogues, phosphate (B84403) and phosphonate (B1237965) prodrugs are synthesized. acs.orgnih.gov These prodrugs are designed to mask the charged phosphate group, thereby improving cell membrane permeability and delivering the monophosphate form intracellularly. acs.orgnih.gov
Common prodrug strategies include:
Acyloxymethyl Esters : These include pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters, which are cleaved by intracellular esterases to release the active phosphonate. frontiersin.org The bis(POM)-monophosphate prodrug of 5-FdU was synthesized via Mitsunobu coupling. nih.gov
S-Acylthioethyl (SATE) Prodrugs : These prodrugs also rely on enzymatic cleavage to release the active drug. acs.org
Amino Acid Phosphoramidates (ProTides) : This approach involves attaching an amino acid to the phosphate group, which can enhance cellular uptake and activation. frontiersin.org
The synthesis of these prodrugs often involves coupling the nucleoside with a pre-functionalized phosphate or phosphonate reagent. acs.orgnih.govfrontiersin.org For example, a phosphonic acid salt can be converted to a bis(POC)-prodrug by coupling it with chloromethylisopropyl carbonate. acs.orgnih.gov
Chemoenzymatic Synthetic Approaches
Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis, offering efficient and stereospecific routes to nucleoside analogues. bohrium.comnih.gov
Enzymatic Resolution : As mentioned in section 3.1, enzymes are used to resolve racemic mixtures of synthetic intermediates, providing access to enantiomerically pure building blocks. bohrium.com
Transglycosylation : Nucleoside phosphorylases (NPs) are widely used to catalyze the transfer of a sugar moiety from a donor nucleoside to a different heterocyclic base. researchgate.net This method is valued for its high selectivity and stereospecificity. nih.gov The reaction equilibrium can be shifted towards synthesis, for example, by using arsenolysis instead of phosphorolysis. nih.govresearchgate.net
Enzymatic Acylation/Deacylation : Enzymes like lipases can be used for the selective acylation or deacylation of hydroxyl groups on the carbocyclic ring, which is a key step in protecting group strategies. nih.gov
While specific chemoenzymatic routes for this compound are not extensively detailed in the provided sources, the principles are well-established for related nucleosides and represent a powerful tool for its synthesis. nih.govnih.govresearchgate.net
Comparative Structural Analysis Within Nucleoside Analog Classes
Classification as a Carbocyclic Adenosine (B11128) Analog
[3-(6-Aminopurin-9-yl)cyclopentyl]methanol is classified as a carbocyclic adenosine analog. This classification stems from its core structure, which features two key modifications to the natural adenosine nucleoside. Firstly, the furanose sugar ring, a five-membered ring containing an oxygen atom, is replaced by a cyclopentyl ring, which is composed entirely of carbon atoms. This substitution of the ring oxygen with a methylene (B1212753) group is the defining characteristic of carbocyclic nucleosides. Secondly, it retains the adenine (B156593) base (6-aminopurine) attached to the carbocyclic ring, thus making it an analog of adenosine.
The absence of the furanose ring oxygen grants these analogs increased metabolic stability, as they are resistant to cleavage by phosphorylases that target the glycosidic bond in natural nucleosides. This stability is a desirable property in drug design.
Relationship to Archetypal Cyclopentyl Nucleosides (e.g., Aristeromycin (B1667592), Abacavir)
The structural and functional significance of this compound is best understood by comparing it to well-known carbocyclic nucleosides like Aristeromycin and Abacavir.
Aristeromycin is a naturally occurring carbocyclic adenosine analog that exhibits a range of biological activities. researchgate.net Like this compound, it possesses a cyclopentane (B165970) ring and an adenine base. However, a key difference lies in the substitution pattern and stereochemistry of the hydroxyl groups on the cyclopentane ring, which mimic the ribose sugar of adenosine more closely in Aristeromycin. researchgate.netnih.gov The introduction of a carbocyclic deoxyadenosine (B7792050), such as in Aristeromycin, into DNA duplexes has been shown to cause slight destabilization, primarily due to entropic factors. nih.gov
Abacavir is a synthetic carbocyclic nucleoside analog used as a potent anti-HIV drug. nih.gov Structurally, Abacavir is more closely related to this compound. Both feature a cyclopentyl-derived scaffold. A key distinction is the presence of a double bond within the cyclopentene (B43876) ring of Abacavir, which introduces a degree of conformational rigidity. nih.gov Furthermore, Abacavir has a modified purine (B94841) base (2-amino-6-(cyclopropylamino)purine). researchgate.net The subject compound, in some contexts, can be considered a related structure or impurity in the synthesis of Abacavir analogs. axios-research.com
| Compound | Core Ring | Key Substituents | Purine Base |
|---|---|---|---|
| This compound | Cyclopentane | -CH2OH | Adenine |
| Aristeromycin | Cyclopentane | Multiple -OH groups | Adenine |
| Abacavir | Cyclopentene | -CH2OH, C=C double bond | 2-amino-6-(cyclopropylamino)purine |
Comparison with other Furanose Ring Modifications
The replacement of the furanose ring is a common strategy in nucleoside analog design to overcome metabolic instability. Besides the carbocyclic modification, other alterations to the furanose ring have been explored.
Natural nucleic acids exhibit significant structural versatility, largely determined by the furanose rings in their backbone. nih.gov The conformation of the furanose ring is often described by a pseudorotation cycle, fluctuating between N-type (C3'-endo) and S-type (C2'-endo) puckers. nih.gov Modifications to this ring aim to lock it into a specific conformation, which can enhance binding to target enzymes or improve other pharmacological properties.
Examples of furanose ring modifications include:
2',3'-Didehydro-2',3'-dideoxy nucleosides (d4Ns): These analogs, like Stavudine (d4T), introduce a double bond within the furanose ring, leading to a more planar and rigid structure. nih.gov
Locked Nucleic Acids (LNAs): In LNAs, a methylene bridge connects the 2'-oxygen and the 4'-carbon of the furanose ring, locking the sugar pucker in an N-type conformation. calstate.edu This conformational rigidity can enhance the binding affinity of oligonucleotides containing these analogs. researchgate.net
Azanucleosides: In these analogs, the furanose ring oxygen is replaced by a nitrogen atom, forming a pyrrolidine (B122466) ring. nih.gov
The cyclopentyl ring in this compound provides a stable, flexible scaffold that is distinct from the more rigid or conformationally locked furanose-modified analogs. nih.gov
Analysis of Six-Membered Ring Nucleoside Analogs
Expanding the ring size of the sugar mimic from a five-membered to a six-membered ring, such as cyclohexane (B81311) or pyranose, introduces further structural diversity. nih.gov
Compared to the five-membered furanose ring, a six-membered ring offers:
More Stable Conformations: Saturated six-membered rings predominantly adopt stable chair conformations, in contrast to the flexible pseudorotational cycle of the furanose ring. nih.gov
Increased Substitution Possibilities: A cyclohexane ring has two more carbon atoms than a furanose ring, providing additional sites for chemical modification. nih.gov
This leads to a greater number of possible isomers and a larger structural diversity. For instance, cyclohexenyl nucleosides have been developed as bioisosteres of furanose rings, offering enhanced resistance to glycosidic bond cleavage. nih.gov The synthesis of nucleoside analogs with a cyclohexane core has been an area of active research. researchgate.net
| Ring System | Ring Size | Key Feature | Conformational Flexibility |
|---|---|---|---|
| Furanose | 5-membered | Contains an oxygen atom | High (Pseudorotation) |
| Cyclopentyl | 5-membered | All-carbon ring | Flexible |
| Cyclohexyl | 6-membered | All-carbon ring | Low (Chair conformations) |
Structural Diversification within Carbocyclic Nucleoside Scaffolds
The carbocyclic nucleoside scaffold, exemplified by this compound, serves as a versatile platform for further structural diversification. nih.gov This diversification can be achieved by modifying either the carbocyclic ring or the purine base.
Modifications to the Carbocyclic Ring:
Introduction of Unsaturation: As seen in Abacavir and Neplanocin A, introducing double bonds into the cyclopentyl ring can alter its conformation and biological activity. nih.govnih.gov
Functional Group Alteration: The hydroxymethyl group can be modified to other functional groups to explore structure-activity relationships.
Ring Size Variation: While the focus here is on cyclopentyl rings, carbocyclic analogs with cyclobutane (B1203170) and cyclohexane rings have also been synthesized. nih.gov
Modifications to the Purine Base:
Substitution at C6: The 6-amino group of the adenine can be substituted with various other groups. For example, the synthesis of 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine analogs has been reported. nih.gov
Substitution at other positions: Modifications at other positions of the purine ring can also lead to compounds with different biological profiles.
This ability to systematically modify the scaffold allows for the fine-tuning of the compound's properties for specific therapeutic targets. The synthesis of carbocyclic nucleoside hybrids, combining features from different known active compounds like Entecavir and Aristeromycin, further illustrates the potential for diversification. nih.govrsc.org
Molecular and Biochemical Mechanisms of Action: in Vitro Investigations
Interaction with Cellular and Viral Enzymes
The biological activity of [3-(6-Aminopurin-9-yl)cyclopentyl]methanol is critically dependent on its interactions with a range of host and pathogen enzymes. These interactions are central to its antiviral and potential immunomodulatory effects.
Like many nucleoside analogues, the biological activity of this compound is contingent upon its phosphorylation to the corresponding mono-, di-, and triphosphate forms. This metabolic activation is carried out by host cellular kinases. The initial and often rate-limiting step is the conversion to the monophosphate derivative. While specific data on the exact kinases responsible for the phosphorylation of this particular compound are not extensively detailed in the provided results, it is a well-established paradigm for nucleoside analogues that they are substrates for cellular nucleoside and nucleotide kinases. For instance, the toxicity of related deoxyadenosine (B7792050) analogues in lymphocytes is dependent on their phosphorylation. nih.gov The efficiency of these phosphorylation steps can significantly influence the compound's potency and cellular selectivity.
The triphosphate form of this compound acts as a competitive inhibitor of nucleic acid polymerases. By mimicking the natural substrate, deoxyadenosine triphosphate (dATP), it can bind to the active site of these enzymes, thereby impeding the process of DNA synthesis. youtube.com This is a common mechanism for many antiviral nucleoside analogues. mdpi.com For example, various 6-substituted purine (B94841) and uracil (B121893) analogues have been shown to be potent inhibitors of DNA polymerase III. nih.gov Specifically, analogues with a cyclopentyl group at the N9 position have been investigated for their inhibitory effects on RNA polymerase. nih.gov The structural modifications in this compound, particularly the carbocyclic ring, influence its binding affinity for the polymerase active site.
The metabolic stability of this compound is a key determinant of its biological activity. Adenosine (B11128) deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine. wikipedia.org The cyclopentyl substitution in this compound likely confers resistance to deamination by ADA, a desirable property for an antiviral agent as it increases its intracellular half-life and bioavailability. This resistance is a common feature of many modified nucleosides. nih.gov Inhibitors of ADA, such as 2'-deoxycoformycin, have been shown to potentiate the effects of adenosine analogues. nih.gov While direct studies on the interaction of this compound with purine nucleoside phosphorylase (PNP) were not found, the structural modifications suggest it may also resist phosphorolysis by PNP.
Incorporation into Nucleic Acid Synthesis and Resultant Chain Termination
Beyond competitive inhibition, the triphosphate derivative of this compound can be incorporated into the growing DNA chain during replication. youtube.com Once incorporated, the absence of a 3'-hydroxyl group on the cyclopentyl ring, which is essential for the formation of the next phosphodiester bond, leads to the termination of nucleic acid chain elongation. mdpi.com This mechanism of "chain termination" is a hallmark of many successful antiviral drugs, including those used to treat HIV and other viral infections. youtube.com The incorporation and subsequent termination effectively halt viral replication.
Modulation of Cellular Signaling Pathways and Receptors
In addition to its role as a nucleoside analogue in nucleic acid synthesis, this compound and related compounds can interact with purinergic receptors, which are critical components of cellular signaling pathways. nih.govnih.gov
Purinergic receptors are a family of G protein-coupled receptors that are activated by adenosine and ATP. nih.gov They are classified into A1, A2A, A2B, and A3 subtypes and are involved in a wide range of physiological processes. nih.govnih.gov The activity of this compound at these receptors can lead to various cellular responses.
Studies on related N6-cyclopentyladenosine (CPA) derivatives have shown potent agonistic activity at the A1 adenosine receptor. nih.gov For instance, CPA has been demonstrated to be effective against organophosphate poisoning through its action on A1 receptors. nih.gov Conversely, modifications to the purine ring and the N6-substituent can result in compounds with antagonistic properties at the A3 adenosine receptor. nih.govnih.gov The selectivity for a particular receptor subtype is determined by the specific structural features of the molecule. nih.gov The interaction with these receptors can modulate intracellular signaling cascades, such as those involving cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK). nih.gov
Table of Research Findings for this compound and Related Analogues
| Mechanism | Enzyme/Receptor | Effect | Key Findings | References |
|---|---|---|---|---|
| Phosphorylation | Host/Pathogen Kinases | Activation | Phosphorylation is required for the lymphotoxic effects of deoxyadenosine analogues. | nih.gov |
| Polymerase Inhibition | Nucleic Acid Polymerases | Competitive Inhibition | The triphosphate form competes with dATP, inhibiting DNA synthesis. Analogues with a cyclopentyl group can inhibit RNA polymerase. | youtube.comnih.gov |
| Metabolic Stability | Adenosine Deaminase (ADA) | Resistance to Deamination | Structural modifications often confer resistance to ADA, increasing the compound's half-life. | nih.govwikipedia.orgnih.gov |
| Nucleic Acid Synthesis | Growing DNA Chain | Incorporation & Chain Termination | Lack of a 3'-hydroxyl group on the carbocyclic ring halts nucleic acid elongation upon incorporation. | youtube.commdpi.com |
| Purinergic Signaling | A1 Adenosine Receptor | Agonism | N6-cyclopentyladenosine (CPA) is a potent A1 agonist. | nih.gov |
| Purinergic Signaling | A3 Adenosine Receptor | Antagonism | Certain modified purine analogues act as competitive antagonists at the A3 receptor. | nih.govnih.gov |
Receptor Binding Affinity and Selectivity Profiles
While direct and specific receptor binding data for this compound is not extensively documented in publicly available literature, the binding profiles of structurally similar N6-cyclopentyladenosine (CPA) and its derivatives provide significant insights into the probable receptor interactions. These compounds are recognized as potent and selective agonists for adenosine receptors, particularly the A1 subtype.
In vitro radioligand binding assays have been instrumental in characterizing the affinity and selectivity of these cyclopentyl adenosine analogs. For instance, N6-Cyclopentyladenosine (CPA) demonstrates high affinity for the human adenosine A1 receptor. tocris.com Studies on 2-chloro-N6-cyclopentyladenosine (CCPA), a closely related analog, reveal even greater potency and selectivity for the A1 receptor. In rat brain membranes, CCPA inhibited the binding of an A1 receptor-selective agonist with a high affinity, reflected by a low Ki value. d-nb.infonih.gov
The selectivity of these compounds is a key aspect of their biochemical profile. CCPA, for example, has been shown to have an almost 10,000-fold greater selectivity for A1 receptors over A2 receptors in binding assays. nih.gov This high degree of selectivity is a result of specific substitutions on the purine ring and the N6-position. d-nb.info The N6-cyclopentyl group, in particular, is a critical determinant for high-affinity A1 receptor binding. wikipedia.org
Further investigations have explored the binding of these analogs to other adenosine receptor subtypes. CPA exhibits moderate to weak affinity for A2A and A3 receptors, respectively. tocris.comnih.gov Interestingly, while CCPA is a potent A1 agonist, it has been found to act as a moderately potent antagonist at the human A3 adenosine receptor, demonstrating the complex pharmacology of these compounds. nih.gov The introduction of a methyl group at the 2'-C position of the ribose moiety in CCPA (2'-Me-CCPA) was found to maintain high affinity for the A1 receptor while further increasing selectivity against A2A and A3 receptors. acs.org
Interactive Data Table: Receptor Binding Affinities of Cyclopentyl Adenosine Analogs
| Compound | Receptor Subtype | Species | Tissue/Cell Line | K_i (nM) | Reference |
| N6-Cyclopentyladenosine (CPA) | Adenosine A1 | Human | - | 2.3 | tocris.com |
| N6-Cyclopentyladenosine (CPA) | Adenosine A2A | Human | - | 790 | tocris.com |
| N6-Cyclopentyladenosine (CPA) | Adenosine A3 | Human | - | 43 | tocris.com |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenosine A1 | Rat | Brain Membranes | 0.4 | d-nb.infonih.gov |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenosine A2 | Rat | Striatal Membranes | 3900 | d-nb.infonih.gov |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenosine A1 | Human | - | 0.83 | nih.gov |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Adenosine A3 | Human | CHO Cells | 38 | nih.gov |
| 2'-Me-CCPA | Adenosine A1 | Bovine | Brain Membranes | 1.8 | acs.org |
Impact on Cell Cycle Progression and Apoptotic Pathways
The influence of purine nucleobase analogs, including cyclopentyl derivatives, on cell cycle regulation and apoptosis is an area of active investigation, particularly in the context of cancer research. These compounds can exert significant effects on the fundamental processes of cell division and programmed cell death.
Studies on various 6-substituted 9-cyclopentyl purine analogs have demonstrated potent anticancer activities. nih.gov These compounds have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. For example, some novel small molecule derivatives of roscovitine, a purine analog, have been shown to cause an accumulation of hepatocellular carcinoma cells in the G2/M and S/G2 phases of the cell cycle. mdpi.com The inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression, is a common mechanism of action for such compounds. mdpi.com
In addition to inducing cell cycle arrest, these purine analogs can trigger apoptosis, or programmed cell death, in cancer cells. The activation of apoptotic pathways is a crucial endpoint for many anticancer therapies. Research has shown that newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl containing purine nucleobase analogs can induce apoptosis in hepatocellular carcinoma cells. nih.gov This apoptotic effect can be mediated through the inhibition of key signaling proteins, such as the proto-oncogene c-Src, which plays a pivotal role in cell growth and proliferation pathways. nih.gov
Furthermore, studies on the broader class of adenosine analogs have highlighted their ability to modulate apoptotic pathways. For instance, adenosine itself has been shown to induce apoptosis in breast cancer stem cells by regulating the ratio of Bax/Bcl-2 proteins, leading to mitochondrial membrane potential depletion and the activation of caspases. nih.gov Similarly, cyclophosphamide (B585) (CPA), a different compound sharing the same acronym as N6-Cyclopentyladenosine, has been shown to induce caspase-9-dependent apoptosis, implicating the mitochondrial apoptotic pathway in its mechanism of action. nih.gov While not directly studying this compound, these findings with related structures suggest that it may also possess the capability to influence cell cycle checkpoints and activate intrinsic apoptotic cascades in susceptible cell populations.
Preclinical Biological Activity: in Vitro Efficacy and Selectivity
In Vitro Antiviral Spectrum and Potency
Carbocyclic nucleosides, including aristeromycin (B1667592) and its derivatives, are recognized for a broad spectrum of antiviral activities. researchgate.net These compounds are designed to interact with viral-specific enzymes or host cell enzymes that are crucial for viral replication.
Activity against DNA Viruses (e.g., Herpes Simplex Virus, Cytomegalovirus, Vaccinia Virus)
[3-(6-Aminopurin-9-yl)cyclopentyl]methanol and its related analogues have shown inhibitory effects against several DNA viruses. Research indicates that certain derivatives possess significant activity against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV), with minimum inhibitory concentrations reported to be in the range of 1 to 40 microg/mL. nih.gov The antiviral activity of this class of compounds has also been noted against cytomegalovirus and vaccinia virus. nih.gov The mechanism often involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme vital for viral replication. researchgate.net
Activity against RNA Viruses (e.g., Rhinoviruses, HIV)
The antiviral profile of aristeromycin derivatives extends to RNA viruses. Studies have demonstrated activity against various rhinovirus types. nih.gov Furthermore, the core structure of carbocyclic nucleosides is a key component in the development of agents targeting Human Immunodeficiency Virus (HIV). acs.org While aristeromycin itself has been found to be cytotoxic at low concentrations, its structural framework has inspired the synthesis of new derivatives with improved antiviral potency and reduced toxicity. acs.org For instance, the introduction of a fluorine at the 6′-position in aristeromycin analogues was shown to enhance activity against RNA viruses. acs.org
Inhibition of Viral Replication in Cell Culture Models
The efficacy of this compound is evaluated in cell culture models by measuring the reduction of viral cytopathic effect (CPE) or the viral load. nih.govacs.org For example, 6'-fluorinated aristeromycin analogues were assessed for their ability to inhibit +RNA viruses in CPE reduction assays. acs.org Compounds demonstrating initial activity were further tested in dose-response experiments to determine their 50% effective concentration (EC₅₀). acs.orgmdpi.com In one study, a derivative, 6′,6′-Difluoroaristeromycin, showed a significant reduction in the infectious progeny titer of MERS-CoV in a viral load reduction assay. acs.org Similarly, studies on other viruses like Bovine Coronavirus (BCoV), a model for coronaviruses, have shown that antiviral compounds can reduce viral load and inhibit viral internalization in cell monolayers. preprints.org
In Vitro Anticancer Efficacy against Various Malignancies
The antiproliferative properties of carbocyclic nucleosides like this compound have been explored against a range of human cancer cell lines. rsc.orgtandfonline.com These compounds can interfere with fundamental cellular processes, leading to the inhibition of cancer cell growth.
Cytotoxicity against Human Cancer Cell Lines (e.g., Leukemia, Colon, Renal, Ovarian, Breast, Skin, Cervical)
Derivatives of 9-cyclopentyl purine (B94841) have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.gov For instance, newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine analogues were tested for their in vitro anticancer activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov Several of these compounds exhibited potent cytotoxicity with IC₅₀ values below 10 μM and were selected for further screening against an expanded panel of liver cancer cell lines. nih.gov The cytosine homologue of aristeromycin has shown remarkable activity against L1210 leukemia in mice. tandfonline.com The evaluation of cytotoxicity is a crucial first step in identifying potential anticancer agents, with assays often measuring the concentration of the compound required to inhibit cell growth by 50% (IC₅₀). nih.govnih.gov
Interactive Table: In Vitro Cytotoxicity of 9-Cyclopentyl Purine Analogs in Human Cancer Cell Lines This table is representative of data for this class of compounds and may not exclusively represent this compound.
| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Analogue 15 | Huh7 (Liver) | < 10 |
| Analogue 17 | HCT116 (Colon) | < 10 |
| Analogue 19 | MCF7 (Breast) | < 5 |
| Analogue 24 | Huh7 (Liver) | < 10 |
| Analogue 49 | HCT116 (Colon) | < 10 |
Mechanisms of Antiproliferative Effects (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anticancer activity of purine analogues often stems from their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.govnih.gov Studies on potent 9-cyclopentyl purine derivatives have shown that they can induce apoptosis in hepatocellular carcinoma cells. nih.gov The mechanism can involve the inhibition of specific protein kinases, such as c-Src, which play a central role in cell survival and proliferation. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer drug as it eliminates cancer cells in a controlled manner. nih.gov Furthermore, many anticancer agents, including natural compounds, exert their effects by causing cell cycle arrest, often at the G2/M or G1 phase, which prevents cancer cells from dividing and proliferating. nih.govpsu.edu This arrest can be triggered by cellular stress or DNA damage induced by the compound. nih.gov
Other In Vitro Pharmacological Activities (e.g., Immunomodulatory effects)
Carbocyclic adenosine (B11128) analogs are recognized for their ability to modulate the activity of immune and inflammatory cells. oup.com These effects are often mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in regulating the production of cyclic AMP (cAMP). nih.gov The interaction with these receptors can lead to a variety of downstream effects on immune cells.
Research into nucleoside analogs has also demonstrated their potential to influence the production of key signaling molecules involved in the inflammatory response. For example, the adenosine analog MDL201112 has been shown to selectively inhibit the production of tumor necrosis factor-alpha (TNF-α) in activated mouse peritoneal macrophages and macrophage-like cell lines. oup.com This inhibition was observed at the level of steady-state TNF-α RNA expression. oup.com
The immunomodulatory effects of nucleoside analogs are complex and can be influenced by the specific structure of the compound and the cellular context. nih.gov These agents can induce changes in immune parameters, which are valuable for assessing their biological activity. nih.gov
Table 1: In Vitro Immunomodulatory and Related Activities of Select Adenosine Analogs
| Compound/Analog | Cell/System | Observed Effect | Reference |
| MDL201112 | Activated mouse peritoneal macrophages, J774 & RAW-264 cell lines | Selective inhibition of TNF-α production | oup.com |
| N6-cyclopentyladenosine (CPA) | Rat striatal synaptosomes | Inhibition of acetylcholine (B1216132) release (38±3%) | nih.gov |
| 3'-deoxy-CPA (3-DCPA) | Rat striatal synaptosomes | Inhibition of acetylcholine release (29±5%) | nih.gov |
| 8-propylamino-CPA (8-PCPA) | Rat striatal synaptosomes | Inhibition of acetylcholine release (38±3%) | nih.gov |
| 8-butylamino-CPA (8-BCPA) | Rat striatal synaptosomes | Inhibition of acetylcholine release (19±3%) | nih.gov |
Furthermore, investigations into carbocyclic nucleoside analogs have revealed activities beyond immunomodulation. For example, 2'-fluoro-6'-methylene carbocyclic adenosine (FMCA) has demonstrated significant in vitro antiviral activity against Hepatitis B virus (HBV), including strains resistant to other antiviral agents. nih.govnih.gov The monophosphate prodrug of FMCA showed a more than 12-fold increase in anti-HBV activity without a corresponding increase in cellular toxicity. nih.gov
Studies on N6-cyclopentyladenosine (CPA), a selective adenosine A1 receptor agonist, have shown its ability to inhibit the proliferation of murine hematopoietic progenitor cells for granulocytes and macrophages (CFC-GM) in vivo, suggesting a potential role in regulating cell cycling. nih.gov This inhibitory action on the cell cycle was demonstrated by the protective effects of CPA against the cytotoxicity of the cell cycle-specific drug 5-fluorouracil. nih.gov
The diverse in vitro pharmacological activities of these related adenosine analogs underscore the potential for this compound to interact with various biological targets and pathways. However, without direct experimental data, its specific efficacy and selectivity remain to be determined.
Structure Activity Relationship Sar and Rational Design Principles
Influence of Cyclopentane (B165970) Ring Conformation (Northern vs. Southern) on Biological Activity
In nucleoside analogs, the conformation of the sugar or pseudo-sugar ring is a critical determinant of biological activity. The cyclopentane ring can adopt various puckered conformations, which are broadly classified as Northern (N-type) or Southern (S-type). These conformations dictate the spatial orientation of the substituents, including the purine (B94841) base and the hydroxymethyl group, thereby affecting how the molecule fits into the binding pocket of a target protein.
For carbocyclic analogs of adenosine (B11128) triphosphate (ATP), constraining the ring in either an N or S conformation leads to significant differences in activity at purinergic receptors. nih.gov Studies on conformationally locked methanocarba nucleosides, which feature a bicyclo[3.1.0]hexane system to fix the ring pucker, have demonstrated this principle. For instance, (N)-methanocarba-ATP was found to be a potent agonist at P2X receptors, activating them with a potency similar to ATP. In stark contrast, its (S)-methanocarba-ATP counterpart was devoid of agonist activity at the same receptors. nih.gov This highlights a stringent requirement for the N-type conformation for the activation of certain P2X receptors. nih.gov While the active conformation can be target-dependent, the N-type conformation is often preferred for adenosine receptor agonists, as it mimics the C3'-endo pucker of ribose that is frequently recognized by these receptors.
Impact of Stereochemical Configuration on Receptor Binding and Enzyme Recognition
Stereochemistry is a cornerstone of the SAR for carbocyclic nucleosides. The chiral centers on the cyclopentane ring determine the absolute configuration of the molecule and the relative orientation of its functional groups. The precise spatial arrangement of the 6-aminopurine base and the hydroxymethyl group is crucial for effective interaction with target enzymes and receptors.
The synthesis of carbocyclic nucleosides often results in a mixture of enantiomers, and their biological activities can differ substantially. For antiviral agents, the biological activity frequently resides in one specific enantiomer, while the other may be inactive or even contribute to toxicity. For example, in the development of pyrimidine (B1678525) carbocyclic nucleosides, enantiomerically pure starting materials are used to synthesize target compounds with defined stereochemistry, leading to analogs with potent and selective antitumor or antiviral effects. nih.gov This stereoselectivity arises because biological macromolecules, such as enzymes and receptors, are themselves chiral. They create a specific three-dimensional binding environment where only a molecule with the correct stereochemical configuration can achieve the optimal interactions required for binding and subsequent biological effect. While specific studies on the separated enantiomers of [3-(6-Aminopurin-9-yl)cyclopentyl]methanol are not widely reported, the principles established for other carbocyclic nucleosides strongly suggest that its biological activity would be highly dependent on its stereochemical configuration.
Effects of Substitutions on the Purine Moiety (e.g., N6, C2, C8, N9)
Modifications to the 6-aminopurine (adenine) moiety of this compound are a key strategy for modulating potency, selectivity, and the nature of its biological activity (e.g., agonist versus antagonist).
N6-Position: The amino group at the N6 position is a critical site for modification. Substituting this position can significantly influence affinity and selectivity for adenosine receptor subtypes. For example, replacing a hydrogen atom with a cyclopentyl group, as seen in the related compound N6-Cyclopentyladenosine (CPA), results in a potent and highly selective A1 adenosine receptor agonist. wikipedia.orgnih.gov This indicates that the N6 position can accommodate bulky substituents and that these substituents can form favorable interactions within the receptor's binding pocket.
C2-Position: Substitution at the C2 position of the purine ring is another effective strategy for refining activity. In a series of 9-cyclopentylpurine (B8656152) derivatives designed as kinase inhibitors, substitutions at the C2 position were shown to be critical for potency. For instance, introducing an aminocyclohexylamino group at C2, combined with various substitutions at C6, led to potent inhibitors of kinases like FLT3-ITD and PDGFRα. nih.gov
C8-Position: The C8 position is less commonly substituted, but modifications here can also impact activity. In some adenosine analogs, C8 substitution has been shown to reduce efficacy at the A1 adenosine receptor.
N9-Position: The N9 position is where the cyclopentyl group is attached. The nature of this carbocyclic substituent, as discussed in the previous sections, is paramount. Research on 2,6,9-trisubstituted purines demonstrates that a cyclopentyl group at the N9 position is a favorable scaffold for developing potent kinase inhibitors. nih.gov
The following table summarizes the effects of various substitutions on the activity of 9-cyclopentylpurine analogs, drawing from studies on kinase inhibition. nih.gov
| Compound Series | Substitution at C2 | Substitution at C6 | Target Kinase | Reported Activity (IC50) |
|---|---|---|---|---|
| Aniline-type Conjugates | (R,R)-2-aminocyclohexylamino | 4-fluoro-3-methoxy-anilino | FLT3-ITD | 0.012 µM |
| Aniline-type Conjugates | (R,R)-2-aminocyclohexylamino | 4-fluoro-3-methoxy-anilino | PDGFRα | 0.015 µM |
| Aniline-type Conjugates | (S,S)-2-aminocyclohexylamino | 4-fluoro-3-methoxy-anilino | FLT3-ITD | 0.019 µM |
| Aniline-type Conjugates | (S,S)-2-aminocyclohexylamino | 4-fluoro-3-methoxy-anilino | PDGFRα | 0.024 µM |
| Benzylamine-type Conjugates | (R,R)-2-aminocyclohexylamino | 3-methoxy-benzylamino | CDK2/cyclin A | 0.041 µM |
| Benzylamine-type Conjugates | (S,S)-2-aminocyclohexylamino | 3-methoxy-benzylamino | CDK2/cyclin A | 0.045 µM |
This table presents selected data on 2,6,9-trisubstituted purine derivatives to illustrate the impact of substitutions on biological activity. nih.gov
Importance of the Hydroxymethyl Group for Molecular Interactions
The hydroxymethyl group extending from the cyclopentane ring, analogous to the 5'-hydroxymethyl group of natural nucleosides, plays a vital role in the molecule's biological activity. This group serves several key functions:
Hydrogen Bonding: The hydroxyl (-OH) function is a classic hydrogen bond donor and acceptor. This allows it to form crucial hydrogen bonds with amino acid residues (such as serine, threonine, or histidine) in the binding site of target proteins, anchoring the ligand in an optimal orientation for activity. nih.gov
Site of Phosphorylation: For many nucleoside analogs, particularly those with antiviral or anticancer activity, the hydroxymethyl group is the primary site of phosphorylation by cellular kinases. The resulting monophosphate, diphosphate, and triphosphate forms are often the active species that inhibit viral polymerases or other key enzymes.
The importance of this group is underscored by SAR studies on related compounds. For instance, replacing the 4'-hydroxymethyl group with a hydroxyamino group in a series of pyrimidine carbocyclic nucleosides was explored to create novel antiviral and antitumor agents. nih.gov In other studies, the removal of the 5'-hydroxyl group or its replacement with a methyl group in carbocyclic adenosine analogs led to a significant alteration in antiviral activity, sometimes increasing it by preventing phosphorylation that could lead to toxicity. nih.gov These findings collectively suggest that the hydroxymethyl group of this compound is a critical site for molecular interactions, and its modification or removal would profoundly impact its biological profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov For analogs of this compound, QSAR studies are invaluable for rational drug design, allowing for the prediction of activity for novel, unsynthesized compounds and providing insight into the structural features that drive potency and selectivity. researchgate.net
QSAR models are built by developing mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to a biological endpoint, such as inhibitory concentration (IC50) or binding affinity (Ki). These models can range from 2D-QSAR, which uses topological descriptors, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
3D-QSAR methods are particularly powerful as they analyze the steric and electrostatic fields surrounding a set of aligned molecules. The resulting contour maps visualize regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would enhance or diminish activity. Such studies have been successfully applied to various series of adenosine receptor ligands and purine derivatives. nih.govresearchgate.netnih.gov For example, a 3D-QSAR study on 9H-purine derivatives as EGFR inhibitors identified key structural characteristics responsible for their activity, guiding the design of more potent compounds. researchgate.net By applying similar QSAR methodologies to a series of this compound analogs, researchers can identify the optimal physicochemical properties for the substituents on the purine ring and the cyclopentane moiety, thereby accelerating the discovery of new drug candidates with improved therapeutic profiles.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis of the Cyclopentyl Ring and Purine (B94841) Base
Studies on carbocyclic nucleoside analogues, such as aristeromycin (B1667592), a close structural relative of [3-(6-Aminopurin-9-yl)cyclopentyl]methanol, have revealed that the cyclopentyl ring typically adopts one of two preferred conformational ranges, often designated as North (N) and South (S) conformations. These correspond to different puckering patterns of the ring and influence the orientation of the attached purine base and methanol (B129727) group. The N-type conformation is often associated with an A-like helical structure in nucleic acids, while the S-type is characteristic of a B-DNA-like structure.
The relative energies of these conformers are crucial for determining the dominant species in solution and the conformation adopted upon binding to a biological target. While specific energetic data for this compound is not extensively detailed in publicly available literature, analysis of related carbocyclic adenosine (B11128) analogues provides valuable insights. The energy barrier for interconversion between the N and S conformers is generally low, allowing the molecule to adapt its shape to fit into a binding site.
| Parameter | Description | Typical Values for Carbocyclic Analogues |
| Pseudorotation Phase Angle (P) | Describes the specific puckering conformation of the cyclopentyl ring. | N-type (approx. 0° to 36°), S-type (approx. 144° to 180°) |
| Puckering Amplitude (τm) | Indicates the degree of puckering of the cyclopentyl ring. | Varies depending on substitution |
| Energy Barrier (N↔S) | The energy required to convert between the North and South conformations. | Generally low, allowing for conformational flexibility |
Molecular Docking Simulations of Ligand-Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a key target for docking studies is the adenosine receptor family (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes.
Docking simulations of carbocyclic adenosine analogues into the binding sites of adenosine receptors, particularly the A2A subtype, have highlighted key interactions that contribute to binding affinity and selectivity. nih.gov These studies reveal that the adenine (B156593) moiety typically forms crucial hydrogen bonds with specific residues in the receptor's binding pocket. For instance, the N6-amino group and the N1 atom of the purine ring are often involved in hydrogen bonding with residues like asparagine. nih.gov The hydroxyl group of the cyclopentylmethanol side chain can also form important hydrogen bonds, mimicking the interactions of the ribose hydroxyls in natural adenosine. nih.gov
The cyclopentyl ring itself engages in hydrophobic interactions with nonpolar residues within the binding pocket, further stabilizing the complex. The conformational flexibility of this ring allows it to adopt a shape that is complementary to the topology of the binding site. While specific docking scores for this compound are not widely published, the general principles derived from studies on similar ligands provide a framework for understanding its potential binding modes.
| Target Protein | Key Interacting Residues (A2A Receptor) | Type of Interaction |
| Adenosine A2A Receptor | Asn253 | Hydrogen Bond |
| Ser277, His278 | Hydrogen Bond with hydroxyl group | |
| Phe168, Ile274 | Hydrophobic/van der Waals |
Quantum Chemical Calculations for Electronic Properties and Tautomerism
Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to investigate the electronic structure, reactivity, and stability of molecules like this compound. These methods can provide valuable information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the relative stabilities of different tautomeric forms.
The aminopurine core of this compound can exist in different tautomeric forms, primarily the amino and imino forms. The amino form is generally the most stable and biologically relevant tautomer for adenine and its analogues. Quantum chemical calculations can quantify the energy difference between these tautomers, confirming the predominance of the amino form.
The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important electronic descriptors that relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. While specific values for this compound require dedicated calculations, studies on related purine systems provide a general understanding of their electronic characteristics.
| Property | Description | Significance |
| Tautomeric Energy Difference | The relative energy between the amino and imino forms of the purine ring. | Determines the most stable and biologically active tautomer. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and stability. |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov These simulations can reveal the stability of the docked pose, the flexibility of the ligand and protein, and the detailed mechanism of binding and unbinding.
For a system like this compound bound to an adenosine receptor, an MD simulation would typically start with the docked complex placed in a simulated biological environment, including a lipid bilayer and water molecules. The simulation then calculates the movements of all atoms over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can provide several key insights. The root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose can indicate the stability of the binding mode. nih.gov A stable binding mode is characterized by a low and fluctuating RMSD. The root-mean-square fluctuation (RMSF) of individual protein residues can identify which parts of the protein become more or less flexible upon ligand binding. Furthermore, the persistence of hydrogen bonds and other interactions observed in docking can be monitored throughout the simulation to assess their strength and importance in maintaining the bound state. While specific MD simulation studies on this compound are not extensively documented, the methodology is well-established for studying the binding mechanisms of other adenosine receptor ligands. nih.govresearchgate.net
| Simulation Parameter | Description | Typical Insights |
| Simulation Time | The duration of the molecular dynamics simulation. | Allows for the observation of conformational changes and binding events. |
| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the atomic interactions. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the ligand in the binding site. |
| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of a particle from a reference position over time. | Highlights flexible regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Assesses the stability and importance of specific polar interactions. |
Future Research Directions and Translational Potential Preclinical Focus
Design and Synthesis of Next-Generation Analogs with Enhanced Potency and Selectivity
The development of next-generation analogs of [3-(6-Aminopurin-9-yl)cyclopentyl]methanol is a key area for future research, aiming to enhance both potency and selectivity for specific biological targets. A primary strategy in this endeavor is the structural modification of the purine (B94841) and cyclopentyl moieties. The synthesis of carbocyclic nucleosides allows for a high degree of structural diversity, which is crucial for overcoming challenges such as drug resistance and improving therapeutic profiles. biorxiv.org
One approach involves the introduction of various substituents onto the purine ring. For instance, modifications at the C6 position of the purine, such as the introduction of substituted phenyl or piperazine (B1678402) groups, have been shown to yield compounds with potent anticancer activities. nih.gov The synthesis of such analogs often involves multi-step processes, including the initial coupling of the cyclopentyl moiety to a halogenated purine, followed by nucleophilic substitution or cross-coupling reactions to introduce the desired functional groups. nih.gov
Another strategy focuses on the stereochemistry and conformation of the cyclopentyl ring. The biological activity of carbocyclic nucleosides is often dependent on the specific stereoisomer. For example, the (-) enantiomer of carbovir, a related carbocyclic nucleoside, was found to be the biologically active form against HIV. wikipedia.org Therefore, enantioselective synthesis is crucial for producing pure, active compounds. researchgate.net Furthermore, the introduction of unsaturation or other conformational constraints into the carbocyclic ring can lock the molecule into a bioactive conformation, potentially increasing its interaction with target enzymes. biorxiv.orgnih.gov
The table below illustrates potential synthetic strategies for generating diverse analogs of this compound.
| Modification Strategy | Rationale | Potential Synthetic Approach |
|---|---|---|
| Substitution at C6 of the purine ring | Enhance binding to target enzymes, explore new therapeutic activities (e.g., anticancer). | Nucleophilic aromatic substitution on a 6-chloropurine (B14466) precursor. nih.gov |
| Modification of the cyclopentyl moiety | Improve pharmacokinetic properties and conformational rigidity. | Introduction of double bonds or additional functional groups on the cyclopentyl ring. biorxiv.org |
| Enantioselective synthesis | Isolate the most biologically active stereoisomer. | Palladium-catalyzed asymmetric allylic amination. researchgate.net |
Exploration of Novel Therapeutic Indications Beyond Current Scope
While carbocyclic nucleosides are well-established as antiviral agents, their structural similarity to endogenous nucleosides suggests a broader therapeutic potential. wikipedia.orgnih.gov Future preclinical research should explore the activity of this compound and its analogs in other disease areas, such as oncology and immunology.
The antiproliferative activity of nucleoside analogs is a promising area of investigation. Certain carbocyclic purine nucleosides have demonstrated potent antitumor effects. nih.gov For example, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs have been shown to act as potent anticancer agents in hepatocellular carcinoma cells by inhibiting Src kinase. nih.gov This suggests that analogs of this compound could be designed to target specific signaling pathways involved in cancer cell proliferation and survival.
In the realm of immunology, adenosine (B11128) and its analogs are known to regulate the activity of immune and inflammatory cells. nih.gov A study on a related carbocyclic adenosine analog, MDL201112, demonstrated selective inhibition of tumor necrosis factor-alpha (TNF-alpha) production. nih.gov This finding suggests that this compound or its derivatives could be investigated as potential anti-inflammatory agents for the treatment of conditions where TNF-alpha plays a pathogenic role. nih.gov
The table below summarizes potential novel therapeutic indications for this compound and its analogs.
| Therapeutic Area | Potential Target/Mechanism | Rationale based on Analog Studies |
|---|---|---|
| Oncology | Inhibition of kinases (e.g., Src), interference with DNA/RNA synthesis. | Analogs with C6-substitutions on the purine ring show potent anticancer activity. nih.gov |
| Immunology/Inflammation | Modulation of cytokine production (e.g., TNF-alpha). | Related carbocyclic adenosine analogs inhibit TNF-alpha production. nih.gov |
Investigation of Combination Strategies with Other Preclinical Agents
The use of combination therapies is a cornerstone of modern medicine, particularly in the treatment of viral infections and cancer, where it can help to overcome drug resistance and enhance therapeutic efficacy. biorxiv.org Future preclinical studies should investigate the potential of this compound and its analogs in combination with other therapeutic agents.
In an oncological context, combining a purine analog with other chemotherapeutic agents that have different mechanisms of action could lead to synergistic effects. For instance, combining a compound that induces apoptosis, as has been seen with some 9-cyclopentyl purine analogs, with an agent that inhibits cell cycle progression could be a powerful strategy against aggressive cancers. nih.gov
The structural diversity achievable with carbocyclic nucleosides is key to developing effective combination therapies. biorxiv.org By designing analogs with specific properties, it may be possible to create combination regimens that are tailored to particular disease states or resistance profiles.
Advanced Mechanistic Studies at the Molecular and Cellular Levels
A thorough understanding of the mechanism of action of this compound and its analogs is fundamental to their rational development as therapeutic agents. Advanced mechanistic studies at the molecular and cellular levels will be crucial for identifying their specific biological targets and elucidating the pathways through which they exert their effects.
As a nucleoside analog, it is plausible that this compound is recognized and metabolized by cellular enzymes in a manner similar to natural nucleosides. researchgate.net This could lead to its incorporation into DNA or RNA, or to the inhibition of enzymes involved in nucleic acid synthesis. The replacement of the furanose oxygen with a methylene (B1212753) group, however, may lead to altered interactions with these enzymes. wikipedia.org
Future research should aim to identify the specific enzymes that interact with this compound and its phosphorylated metabolites. Techniques such as crystallography and computational modeling can provide detailed insights into the binding of these compounds to the active sites of target enzymes. nih.gov Furthermore, cell-based assays can be used to investigate the downstream effects of target engagement, such as the induction of apoptosis or the modulation of specific signaling pathways. nih.gov
A deeper understanding of the structure-activity relationships of these compounds will also be critical. For example, understanding how different substituents on the purine ring affect binding affinity and selectivity will guide the design of more potent and specific inhibitors. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(6-Aminopurin-9-yl)cyclopentyl]methanol?
- Methodological Answer : The compound is synthesized via nitrogen substitution strategies, often involving cyclopentyl-modified purine scaffolds. A key approach includes reacting 6-aminopurine derivatives with cyclopentylmethanol precursors under controlled conditions. For example, Mushtaq et al. (2024) demonstrated nitrogen substitution with ketones and benzaldehyde derivatives to generate structurally related prodrugs like abacavir analogs . Optimizing reaction solvents (e.g., DMF or THF) and catalysts (e.g., acidic resins) can enhance yield, as seen in transesterification protocols for cyclopentanol derivatives .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Characterization relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity assays. For analogs like [(1R,3S)-3-(6-Aminopurin-9-yl)cyclopentan-1-ol], spectral data (e.g., m/z 219.112) confirm molecular identity . X-ray crystallography or computational modeling (e.g., DFT) may resolve stereochemical ambiguities in the cyclopentyl moiety .
Q. What biological targets are associated with this compound?
- Methodological Answer : The compound’s purine core suggests antiviral activity, particularly against HIV. Structural analogs (e.g., abacavir derivatives) inhibit viral replication by targeting reverse transcriptase. In vitro assays (e.g., EC₅₀ = 0.05 µM for compound 38c) highlight its potency, though target specificity requires further kinase profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer : Thermodynamic analysis of cyclopentanol synthesis (transesterification) provides insights:
- Temperature : 323.15–343.15 K minimizes side reactions while maintaining kinetics .
- Molar ratios : A 3:1 to 4:1 methanol-to-cyclopentyl acetate ratio maximizes conversion (55.3% yield reported) .
- Catalysts : Strong acidic cation-exchange resins (e.g., QRE-01) enhance selectivity (>99.5%) . Apply similar principles to purine-cyclopentyl coupling steps.
Q. How to address contradictions between in vitro efficacy and in vivo pharmacokinetic data?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:
- Prodrug design : Introduce phosphonate or ester groups to improve membrane permeability .
- Metabolite tracking : Use LC-MS/MS to identify degradation products (e.g., oxidation at the cyclopentyl group) .
- Animal models : Compare EC₅₀ values (in vitro) with plasma concentrations in rodent PK/PD studies .
Q. What computational tools predict structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Docking simulations : Map interactions with HIV reverse transcriptase (PDB: 3KLF) to prioritize substituents at the 6-amino position .
- QSAR models : Correlate logP, polar surface area, and hydrogen-bond donors with antiviral activity .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for cyclopentyl modifications .
Q. How does stereochemistry impact biological activity?
- Methodological Answer : The (1R,3S) configuration in related compounds (e.g., abacavir impurity E) shows higher antiviral efficacy than diastereomers. Use chiral chromatography (e.g., Chiralpak IC) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to isolate enantiomers . Validate via crystallography or NOE NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
